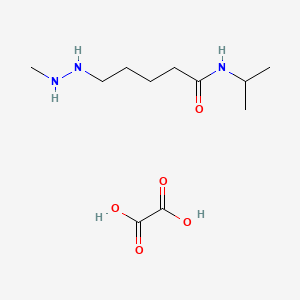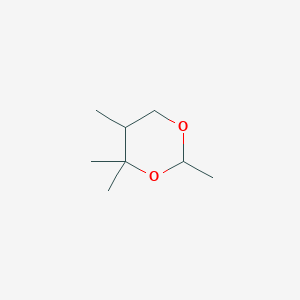
2,4,4,5-Tetramethyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4,5-Tetramethyl-1,3-dioxane is an organic compound with the molecular formula C8H16O2 It is a cyclic acetal, characterized by its dioxane ring structure with four methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4,5-Tetramethyl-1,3-dioxane typically involves the reaction of pinacol (2,3-dimethyl-2,3-butanediol) with formaldehyde under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of efficient separation and purification techniques, such as distillation and crystallization, is crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,4,5-Tetramethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another functional group, such as a halogen or an alkyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2,4,4,5-Tetramethyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Investigated for its potential as a stabilizing agent in biological assays and as a component in the formulation of pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final product.
Mecanismo De Acción
The mechanism of action of 2,4,4,5-Tetramethyl-1,3-dioxane involves its interaction with various molecular targets and pathways. The compound’s cyclic structure allows it to act as a stabilizing agent, preventing the degradation of sensitive molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2,4,4,5-Tetramethyl-1,3-dioxane can be compared with other similar compounds, such as:
2,2,4,4-Tetramethyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups, leading to different chemical properties and reactivity.
2,2,5,5-Tetramethyl-1,3-dioxane: Another isomer with distinct physical and chemical characteristics.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A boron-containing analog with unique reactivity and applications in boron chemistry.
The uniqueness of this compound lies in its specific arrangement of methyl groups, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
Propiedades
Número CAS |
64269-41-6 |
|---|---|
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2,4,4,5-tetramethyl-1,3-dioxane |
InChI |
InChI=1S/C8H16O2/c1-6-5-9-7(2)10-8(6,3)4/h6-7H,5H2,1-4H3 |
Clave InChI |
BLHFXHPNTCCTRC-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(OC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
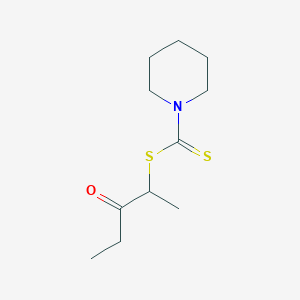
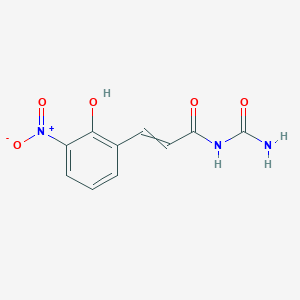
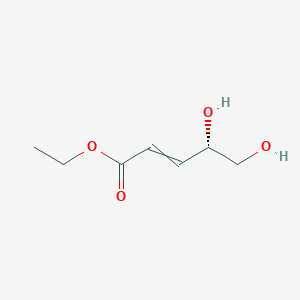
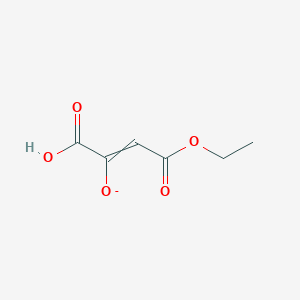
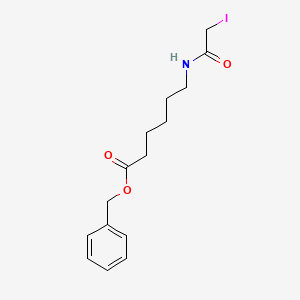
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)

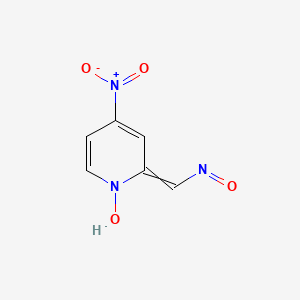
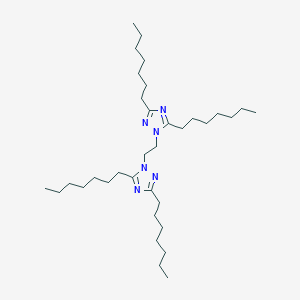

![5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one](/img/structure/B14500014.png)
